1-(Phthalazin-1-yl)piperidin-4-ol is a compound that combines a phthalazine moiety with a piperidin-4-ol structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. The integration of the phthalazine ring, known for its diverse pharmacological properties, with the piperidine structure enhances the compound's biological profile.
The compound can be synthesized through various chemical reactions involving phthalazine and piperidin-4-ol. Research articles and patents indicate its synthesis and application in drug development, particularly targeting specific biological pathways.
1-(Phthalazin-1-yl)piperidin-4-ol can be classified as:
The synthesis of 1-(phthalazin-1-yl)piperidin-4-ol typically involves the reaction of phthalazine with piperidin-4-ol. The following methods are commonly employed:
The synthesis may involve:
For example, one study reported a yield of 90% when using hydrazinolyzed intermediates in ethanol under reflux conditions .
The molecular structure of 1-(phthalazin-1-yl)piperidin-4-ol can be represented as follows:
This structure consists of:
Key structural data includes:
Spectroscopic data (e.g., NMR) confirms the presence of characteristic peaks corresponding to both the piperidine and phthalazine moieties .
1-(Phthalazin-1-yl)piperidin-4-ol can participate in various chemical reactions, including:
Reactions typically require:
For instance, amidation reactions have been successfully performed using coupling agents like DCC (dicyclohexylcarbodiimide) to improve yields .
The mechanism of action for 1-(phthalazin-1-yl)piperidin-4-ol is primarily linked to its interaction with specific biological targets. Research indicates that this compound may inhibit certain pathways involved in cancer cell proliferation:
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Key physical properties include:
Important chemical properties include:
Analytical techniques such as NMR and mass spectrometry confirm its identity and purity, revealing characteristic spectral patterns associated with both the phthalazine and piperidine structures .
1-(Phthalazin-1-yl)piperidin-4-ol has several scientific applications, particularly in medicinal chemistry:
The core synthesis of 1-(phthalazin-1-yl)piperidin-4-ol typically involves sequential nucleophilic aromatic substitution (SNAr) and reduction steps. A common route begins with the reaction of 1-chlorophthalazine and tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions (e.g., K₂CO₃/DMF), followed by acid-mediated tert-butoxycarbonyl (Boc) deprotection to yield the target compound [1] [6]. Alternative approaches utilize 4-hydroxypiperidine directly with activated phthalazines (e.g., 1-chloro- or 1-fluorophthalazine) in refluxing acetonitrile with diisopropylethylamine (DIPEA), achieving moderate yields (50–65%) [6]. Key challenges include regioselectivity control at N1 of phthalazine and purification of polar intermediates. A representative optimization study demonstrates that microwave irradiation (120°C, 30 min) improves yields to >75% by enhancing reaction kinetics [7]. Post-synthetic modifications often involve O-alkylation of the piperidin-4-ol moiety or N-acylation at the piperidine nitrogen [9].
Table 1: Key Identifiers for 1-(Phthalazin-1-yl)piperidin-4-ol
Property | Value |
---|---|
CAS Registry Number | 1308246-46-9 |
Molecular Formula | C₁₃H₁₅N₃O |
Molecular Weight | 229.28 g/mol |
SMILES | OC1CCN(CC1)c1nncc2c1cccc2 |
InChIKey | SEKCQZGDWNJUBU-UHFFFAOYSA-N |
Palladium-catalyzed cross-coupling enables direct functionalization of the phthalazine ring prior to piperidine conjugation. Suzuki-Miyaura reactions using arylboronic acids and Pd(PPh₃)₄ achieve C4-arylation of 1-chlorophthalazine derivatives, introducing pharmacophores like pyren-1-yl or 4-benzyl groups [2] [8]. This strategy tolerates electron-withdrawing substituents (e.g., NO₂, CF₃) but requires inert conditions to prevent catalyst deactivation. Copper(I)-mediated Ullmann-type couplings facilitate N-arylations at the piperidine nitrogen, enabling access to analogs with diaryl ether linkages – crucial for kinase inhibition [8] [9]. Nickel-catalyzed reductive couplings offer cost-effective alternatives for C–C bond formation, particularly with heteroaryl halides, though yields are lower (45–60%) compared to Pd methods [8].
Table 2: Catalytic Reactions for Phthalazine-Piperidine Hybrids
Reaction Type | Catalyst System | Key Substituents | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl, Heteroaryl | 70–85% |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | N-Aryl, N-Heteroaryl | 65–80% |
Ullmann N-Arylation | CuI/1,10-phenanthroline | Diarylamine | 50–70% |
Reductive Coupling | NiCl₂(dme)/Zn | Alkyl, Benzyl | 45–60% |
The C4-hydroxy group of the piperidine ring exhibits distinct reactivity, enabling selective derivatization without competing phthalazine nitrogen participation. Key transformations include:
Notably, the piperidine nitrogen’s nucleophilicity is attenuated by conjugation to the electron-deficient phthalazine ring, permitting selective O-functionalization even with electrophiles like isocyanates [3].
Resin-bound strategies accelerate the synthesis of phthalazine-piperidine libraries. Wang resin-linked 4-hydroxypiperidine undergoes SNAr with 1-chlorophthalazine derivatives, followed by on-resin modifications:
Table 3: Solid-Phase Synthesis Parameters for Library Generation
Resin Type | Anchoring Group | Modification Step | Cleavage Condition | Avg. Purity |
---|---|---|---|---|
Wang Resin | Carboxylate | O-Acylation | 20% TFA/DCM | 85% |
Rink Amide MBHA | Amide | N-Alkylation | 95% TFA/H₂O | 92% |
Tentagel S RAM | Aldehyde | Reductive Amination | 0.5% TFA/MeOH | 88% |
Structural Insights & Pharmaceutical RelevanceThe phthalazine-piperidine scaffold serves as a privileged structure in drug discovery due to:
This hybrid scaffold’s versatility is evidenced in patents covering PARP inhibitors (e.g., compounds with IC₅₀ < 50 nM) [9] and antimicrobial agents targeting DNA gyrase [2]. Computational studies confirm optimal drug-like properties (cLogP 1.2–2.8, TPSA 45–60 Ų) when substituted with heteroaryl groups [5] [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0